Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23F2NO4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a tert-butyl group, and a difluoro-oxoethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative and introduce the difluoro-oxoethyl group through a series of reactions involving ethoxylation and fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its difluoro-oxoethyl group can interact with biological targets, making it useful in drug discovery.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be leveraged to create new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoro-oxoethyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the hydroxyl group.
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate: Another related compound with a different ring structure.
Uniqueness: The presence of the hydroxyl group in tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate distinguishes it from its similar compounds, potentially leading to different chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO5/c1-5-21-10(18)14(15,16)13(20)6-8-17(9-7-13)11(19)22-12(2,3)4/h20H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNYMBFBIDHSHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCN(CC1)C(=O)OC(C)(C)C)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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